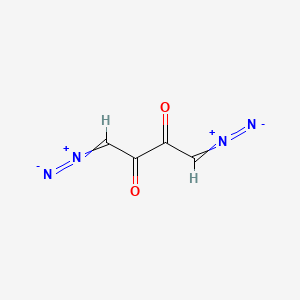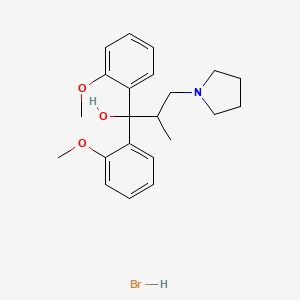
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by the presence of a phenyl group attached to a propanoid chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide typically involves the reaction of pyrrolidine with a suitable precursor that contains the alpha,alpha-bis(o-methoxyphenyl)-beta-methyl- moiety. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization may be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrrolidinepropanol, alpha,alpha-bis(p-methoxyphenyl)-beta-methyl-, hydrobromide
- 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrobromide
Uniqueness
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, reactivity, and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
35706-80-0 |
|---|---|
Molekularformel |
C22H30BrNO3 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
1,1-bis(2-methoxyphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C22H29NO3.BrH/c1-17(16-23-14-8-9-15-23)22(24,18-10-4-6-12-20(18)25-2)19-11-5-7-13-21(19)26-3;/h4-7,10-13,17,24H,8-9,14-16H2,1-3H3;1H |
InChI-Schlüssel |
ROXALBCTUYFFGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


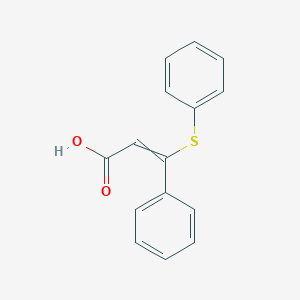
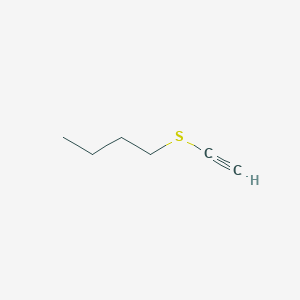
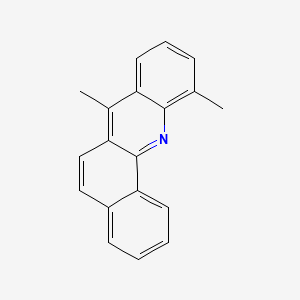
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
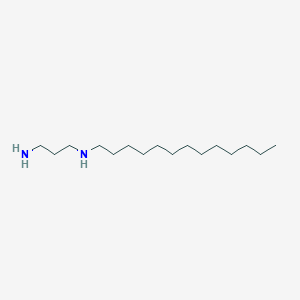
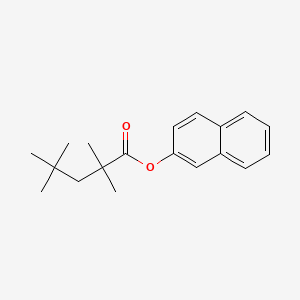
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
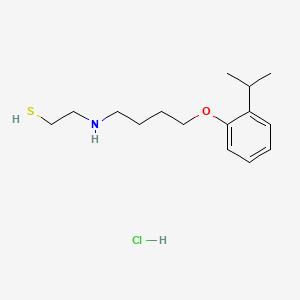
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)

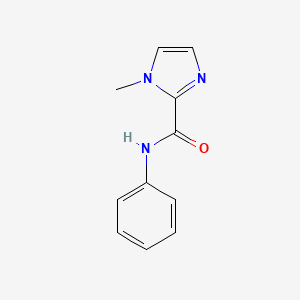
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
